(5E)-5-[(6-Bromo-1,3-benzodioxol-5-YL)methylene]-2-mercapto-1,3-thiazol-4(5H)-one

Catalog No.
S16009058
CAS No.
M.F
C11H6BrNO3S2
M. Wt
344.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(5E)-5-[(6-Bromo-1,3-benzodioxol-5-YL)methylene]-2...

Product Name

(5E)-5-[(6-Bromo-1,3-benzodioxol-5-YL)methylene]-2-mercapto-1,3-thiazol-4(5H)-one

IUPAC Name

(5E)-5-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

Molecular Formula

C11H6BrNO3S2

Molecular Weight

344.2 g/mol

InChI

InChI=1S/C11H6BrNO3S2/c12-6-3-8-7(15-4-16-8)1-5(6)2-9-10(14)13-11(17)18-9/h1-3H,4H2,(H,13,14,17)/b9-2+

InChI Key

HOPSUABXDVMTGR-XNWCZRBMSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C(=C2)C=C3C(=O)NC(=S)S3)Br

Isomeric SMILES

C1OC2=C(O1)C=C(C(=C2)/C=C/3\C(=O)NC(=S)S3)Br

The compound (5E)-5-[(6-Bromo-1,3-benzodioxol-5-yl)methylene]-2-mercapto-1,3-thiazol-4(5H)-one is a thiazole derivative characterized by its unique structural features. Its molecular formula is C17H12BrN2O3SC_{17}H_{12}BrN_{2}O_{3}S, and it has a molecular weight of approximately 438.29 g/mol. The compound includes a thiazole ring, a mercapto group, and a bromo-substituted benzodioxole moiety, which contribute to its potential biological activities and applications in medicinal chemistry .

Typical of thiazoles and related heterocycles. These may include:

  • Nucleophilic substitution reactions due to the presence of the bromine atom, allowing for the introduction of various nucleophiles.
  • Condensation reactions involving the mercapto group, which can react with electrophiles to form thiazolidine derivatives.
  • Oxidation reactions, where the thiol group may be oxidized to form disulfides or sulfonic acids under appropriate conditions.

These reactions highlight the compound's versatility in synthetic organic chemistry.

Research indicates that compounds similar to (5E)-5-[(6-Bromo-1,3-benzodioxol-5-yl)methylene]-2-mercapto-1,3-thiazol-4(5H)-one exhibit various biological activities:

  • Antimicrobial properties: Thiazole derivatives are often investigated for their ability to inhibit bacterial and fungal growth.
  • Anticancer activity: Some studies suggest that compounds containing thiazole rings can induce apoptosis in cancer cells.
  • Anti-inflammatory effects: The presence of the benzodioxole structure may enhance anti-inflammatory activities, making it a candidate for further pharmacological exploration.

The synthesis of (5E)-5-[(6-Bromo-1,3-benzodioxol-5-yl)methylene]-2-mercapto-1,3-thiazol-4(5H)-one typically involves several steps:

  • Formation of the thiazole ring: This can be achieved through condensation reactions between appropriate thioketones and aldehydes or ketones.
  • Bromination of benzodioxole: The introduction of bromine at the 6-position can be accomplished using brominating agents under controlled conditions.
  • Methylidene formation: The reaction of the brominated benzodioxole with a suitable aldehyde or ketone under acidic or basic conditions can yield the desired methylidene derivative.

These methods allow for the efficient construction of the target compound while maintaining structural integrity.

The compound has potential applications in various fields:

  • Pharmaceutical development: Due to its biological activities, it could serve as a lead compound for developing new antimicrobial or anticancer agents.
  • Chemical research: It can be utilized as a building block in synthesizing more complex molecules or as a reference standard in analytical chemistry.

Interaction studies involving (5E)-5-[(6-Bromo-1,3-benzodioxol-5-yl)methylene]-2-mercapto-1,3-thiazol-4(5H)-one focus on its binding affinity with various biological targets:

  • Enzyme inhibitors: Investigating its potential to inhibit enzymes involved in disease pathways could provide insights into its therapeutic applications.
  • Receptor binding studies: Understanding how this compound interacts with specific receptors can elucidate its mechanism of action and therapeutic potential.

Several compounds share structural similarities with (5E)-5-[(6-Bromo-1,3-benzodioxol-5-yl)methylene]-2-mercapto-1,3-thiazol-4(5H)-one, including:

Compound NameMolecular FormulaNotable Features
1-[4-(6-bromo-1,3-benzodioxol-5-yl)-3a,4,5,9b-tetrahydro-cyclopenta[c]quinolin]ethanoneC20H17BrN2O4SC_{20}H_{17}BrN_{2}O_{4}SContains quinoline structure
5-(6-bromo-1,3-benzodioxol) pyrimidineC12H11BrN4O2C_{12}H_{11}BrN_{4}O_{2}Pyrimidine ring enhances biological activity
(2Z,5E)-5-(6-bromo-1,3-benzodioxol)C20H17BrN2O4C_{20}H_{17}BrN_{2}O_{4}Different stereochemistry affecting activity

These compounds illustrate variations in structure that may influence their biological properties and applications. The uniqueness of (5E)-5-[(6-Bromo-1,3-benzodioxol-5-yl)methylene]-2-mercapto-1,3-thiazol-4(5H)-one lies in its specific combination of thiazole and benzodioxole functionalities, which may confer distinct pharmacological effects compared to its analogs.

XLogP3

3.3

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

342.89725 g/mol

Monoisotopic Mass

342.89725 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-15-2024

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